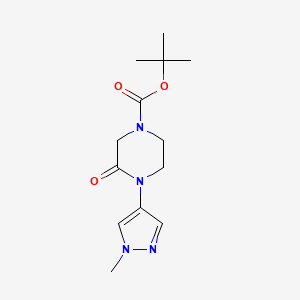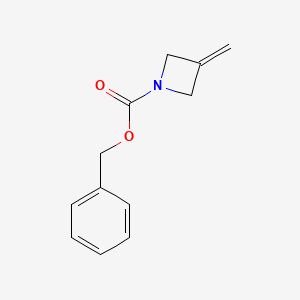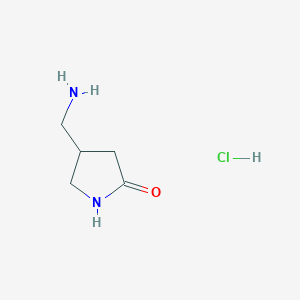![molecular formula C16H25N3O2 B1376420 tert-Butyl-3',4'-Dihydro-2'H-Spiro[piperidin-4,1'-pyrrolo[1,2-a]pyrazin]-1-carboxylat CAS No. 1392466-65-7](/img/structure/B1376420.png)
tert-Butyl-3',4'-Dihydro-2'H-Spiro[piperidin-4,1'-pyrrolo[1,2-a]pyrazin]-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate: is a versatile small molecule scaffold used in various scientific research applications[_{{{CITATION{{{1{tert-Butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a ...](https://www.biosynth.com/p/SFC46665/1392466-65-7-tert-butyl-34-dihydro-2h-spiropiper). This compound features a spirocyclic structure, which includes a piperidine ring fused to a pyrrolopyrazine ring, and a tert-butyl group attached to the carboxylate moiety[{{{CITATION{{{_1{tert-Butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo1,2-a ....
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research due to its unique structural features and reactivity. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the treatment of neurological disorders and cancer.
Industry: Employed in the synthesis of advanced materials and as a catalyst in industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the piperidine ring followed by the formation of the spirocyclic structure[_{{{CITATION{{{_1{tert-Butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo1,2-a .... Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate starting materials to form the piperidine ring.
Cyclization Reactions: Cyclization steps are used to form the spirocyclic structure, often involving the use of strong acids or bases as catalysts.
Protection and Deprotection Steps: The tert-butyl group is often introduced using tert-butyl anhydride or tert-butanol, and protecting groups may be used to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, or halides, and leaving groups like tosylates or mesylates.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In receptor binding, it may interact with specific receptors, modulating their activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Pyrrolopyrazine Derivatives: These compounds share the pyrrolopyrazine core but may differ in the substituents attached to the ring.
Piperidine Derivatives: These compounds feature the piperidine ring but may have different functional groups or structural modifications.
Uniqueness: Tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate stands out due to its spirocyclic structure, which provides unique reactivity and binding properties compared to other similar compounds. Its tert-butyl group enhances its stability and reactivity, making it a valuable scaffold in various applications.
Eigenschaften
IUPAC Name |
tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-6-16(7-11-19)13-5-4-9-18(13)12-8-17-16/h4-5,9,17H,6-8,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAOCMNKHUVBJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CN3CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
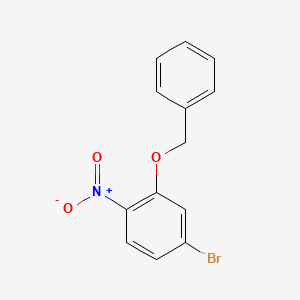
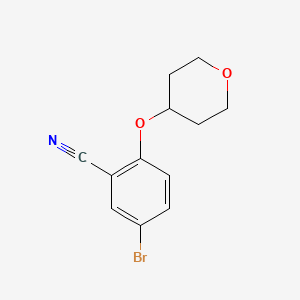
![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)


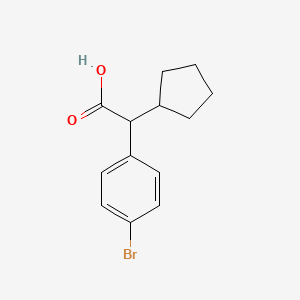
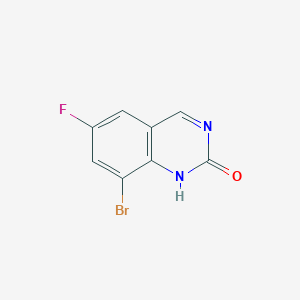
![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)

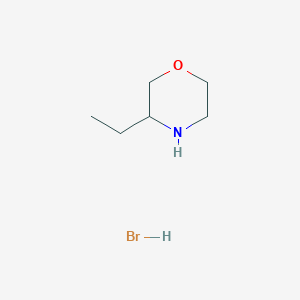
![3-[(2R)-2-Amino-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B1376355.png)
